Minocycline
描述
Molecular Architecture and Stereochemical Configuration
This compound exhibits a complex tetracyclic ring system with the molecular formula carbon twenty-three hydrogen twenty-seven nitrogen three oxygen seven (C₂₃H₂₇N₃O₇) and a molecular weight of 457.4764 daltons. The International Union of Pure and Applied Chemistry systematic name for this compound is (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide. This nomenclature reveals the precise stereochemical configuration at four defined stereocenters, which are critical for the compound's three-dimensional structure and subsequent chemical behavior.
The molecular architecture is distinguished by several key structural features that differentiate this compound from other tetracycline family members. The compound possesses a dimethylamino group at position 7 of the tetracyclic framework, while notably lacking the methyl and hydroxy groups typically found at position 5 in other tetracyclines. This structural modification, achieved through semisynthetic procedures involving sequential hydrogenolysis, nitration, and reductive methylation, represents a significant departure from the natural tetracycline structure. The presence of two dimethylamino substituents at positions 4 and 7 creates distinctive electronic properties and influences the compound's protonation behavior.
The tetracyclic core structure consists of four fused rings designated as rings A through D, with specific modifications to carbons 7-9 on the D ring that generate higher efficacy compared to first-generation tetracyclines. The carboxamide functionality at position 2 provides additional hydrogen bonding capability, while multiple hydroxyl groups at positions 1, 10, 11, and 12a contribute to the compound's hydrophilic character. The stereochemical configuration at the four defined centers creates a rigid three-dimensional architecture that determines both the compound's chemical reactivity and its interaction with other molecular systems.
Acid-Base Behavior and Protonation States Across pH Gradients
The acid-base behavior of this compound is characterized by multiple ionizable groups that exhibit distinct protonation states across different hydrogen ion concentration ranges. Experimental determinations have identified four primary dissociation constants with pKa values of 2.8, 5.0, 7.8, and 9.5, though these values carry some uncertainty in the literature. These multiple ionization sites reflect the presence of both acidic and basic functional groups within the molecular structure, creating a complex pH-dependent equilibrium system.
The lowest pKa value of 2.8 corresponds to the protonation of one of the more acidic sites, likely associated with the hydroxyl groups in the tetracyclic system. The intermediate pKa values of 5.0 and 7.8 represent successive protonation events involving the dimethylamino groups and additional hydroxyl functionalities. The highest pKa value of 9.5 indicates the presence of a relatively basic site that remains protonated under moderately alkaline conditions. This multi-step protonation behavior creates distinct molecular species depending on the solution pH, with each species exhibiting different solubility, stability, and chemical reactivity characteristics.
Crystallographic studies of this compound hydrochloride dihydrate have revealed that the compound exists as a zwitterion in the solid state, with both dimethylamino groups protonated and one hydroxyl group ionized. This zwitterionic character significantly influences the compound's behavior in aqueous solutions and affects its interactions with other chemical species. The hydrogen ion concentration gradient determines the predominant ionic form present in solution, which directly impacts the compound's solubility profile and chemical stability across different pH ranges.
Solubility Profiles in Aqueous and Organic Media
This compound demonstrates distinctive solubility characteristics that reflect its amphiphilic nature and pH-dependent protonation states. In aqueous media at 25 degrees Celsius, the compound exhibits a solubility of approximately 52 grams per liter, indicating moderate water solubility compared to other tetracycline derivatives. The hydrochloride salt form shows enhanced aqueous solubility, with reported values of 14 milligrams per milliliter (28.34 millimolar) for this compound hydrochloride, representing a significant improvement over the base form.
The compound's behavior in organic solvents reveals its lipophilic character, which distinguishes it from other tetracycline family members. This compound is described as highly lipophilic, with partition coefficient values reported across multiple studies. The experimental partition coefficient has been variously reported as 39.4 (logarithmic value of 1.60), though other investigations have documented logarithmic partition coefficient values of 0.05, 0.5, and 1.1. Despite these variations in reported values, consistent evidence indicates that this compound possesses 10 to 30 times greater lipophilicity than tetracycline and 5 times greater lipophilicity than doxycycline.
Solubility testing in specific organic solvents has demonstrated that this compound hydrochloride is insoluble in dimethyl sulfoxide and ethanol under standard conditions. This selective solubility pattern influences formulation approaches and affects the compound's behavior in different chemical environments. The enhanced lipophilicity compared to other tetracyclines contributes to improved tissue penetration characteristics and influences the compound's distribution behavior in biological systems.
| Solvent System | Solubility Value | Conditions | Reference |
|---|---|---|---|
| Water | 52 g/L | 25°C | |
| Water (HCl salt) | 14 mg/mL | 25°C | |
| Dimethyl sulfoxide | Insoluble | Room temperature | |
| Ethanol | Insoluble | Room temperature |
Spectral Characterization Techniques (Ultraviolet-Visible, Infrared, X-ray Diffraction)
Comprehensive spectroscopic analysis of this compound employs multiple analytical techniques that provide detailed information about molecular structure, electronic transitions, and vibrational characteristics. Ultraviolet-visible spectroscopy reveals characteristic absorption behavior with significant findings reported in derivative spectrophotometric studies. The compound exhibits a sharp absorption peak at 283.0 nanometers in first-order derivative spectra, following Beer-Lambert law behavior in the concentration range of 1-10 micrograms per milliliter. This absorption maximum provides a reliable analytical wavelength for quantitative determinations.
Detailed ultraviolet spectroscopic investigations have demonstrated that this compound shows a maximum absorption peak at 280 nanometers under standard conditions. When interacting with other molecular species, characteristic spectral shifts occur, including red shifts from 280 nanometers to 285 nanometers when binding interactions take place. These spectral changes indicate alterations in the electronic environment of the chromophoric systems within the tetracyclic structure and provide evidence for specific molecular interactions.
Infrared spectroscopic analysis reveals distinctive vibrational frequencies that characterize the functional groups present in this compound. The compound displays characteristic absorption bands at 3487 reciprocal centimeters, with additional bands at 1597 reciprocal centimeters and 1473 reciprocal centimeters attributed to structural vibrations of the benzene rings. A significant absorption band at 1042 reciprocal centimeters corresponds to carbon-oxygen stretching vibrations. When formulated as nanoparticle systems, this compound shows modified infrared characteristics with bands at 3466 reciprocal centimeters and 1653 reciprocal centimeters.
X-ray diffraction studies provide crystallographic information essential for understanding solid-state structure and polymorphic behavior. High-resolution X-ray powder diffraction patterns have been collected using advanced instrumentation, revealing specific diffraction characteristics for different polymorphic forms. The patterns are typically collected in the range of 4 to 50 degrees two-theta, with step sizes of approximately 0.016 degrees two-theta. These crystallographic investigations have identified multiple polymorphic forms with distinct diffraction signatures that enable precise identification and characterization of different solid-state modifications.
Polymorphic Forms and Crystallographic Variations
This compound exhibits significant polymorphic diversity, with multiple crystalline forms identified through systematic crystallographic investigations. Historical research revealed that this compound base was initially known only in amorphous form until 2008, when the first crystalline forms were discovered. Subsequent research has identified at least five distinct polymorphic forms of this compound base, designated as Forms I through V, each with unique crystallographic characteristics and thermal behavior.
Crystalline this compound base Form IV represents one of the most thoroughly characterized polymorphic modifications. This form is characterized by an X-ray powder diffraction pattern exhibiting distinctive peaks at 8.3, 13.46, 14.1, 21.3, and 16.62 degrees two-theta (±0.2 degrees). Additional diffraction peaks occur at 7.06, 8.3, 10.3, 11.18, 13.46, 14.1, 14.94, 16.62, 20.62, and 21.3 degrees two-theta. Thermal analysis reveals that Form IV shows an endotherm at 146 degrees Celsius in simultaneous thermal differential analysis signals during thermogravimetric analysis.
Polymorphic Form V exhibits a distinct diffraction pattern with characteristic peaks at 2.9, 5.34, 7.9, 12.94, 15.06, 16.74, 18.22, 19.78, 21.06, 22.26, 23.02, and 25.42 degrees two-theta (±0.2 degrees). This form demonstrates thermal behavior distinct from Form IV, with an endotherm appearing at 140 degrees Celsius in simultaneous thermal differential analysis. The crystallization process for Form V involves suspension in 2-methyl tetrahydrofuran followed by thermocycling temperature profiles, including heating to approximately 40 degrees Celsius and cooling to about 5 degrees Celsius repeated three times.
A novel thermoresistant polymorph designated as beta-minocycline has been prepared through innovative recrystallization techniques using carbon dioxide as an antisolvent. This polymorph crystallizes as a red crystalline hydrochloride salt and exhibits a remarkably high melting point of 247 degrees Celsius compared to conventional this compound hydrochloride hydrates (alpha-minocycline). The beta-minocycline form demonstrates enhanced chemical stability and crystalline homogeneity compared to commercial chlorohydrate powders, as evidenced by solid-state nuclear magnetic resonance and differential scanning calorimetry studies.
Crystallographic analysis of this compound hydrochloride dihydrate Form A has revealed detailed structural information through synchrotron X-ray powder diffraction data combined with density functional theory optimization. This form crystallizes in space group P212121 with unit cell parameters of a = 7.40772 angstroms, b = 14.44924 angstroms, c = 22.33329 angstroms, volume = 2390.465 cubic angstroms, and Z = 4. The crystal structure is dominated by hydrogen bonding interactions, with water molecules and hydroxyl groups acting as donors to chloride anions, and protonated dimethyl amine groups serving as donors to ionized hydroxyl groups.
属性
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTVPQUHLQBXQZ-KVUCHLLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13614-98-7 (mono-hydrochloride) | |
| Record name | Minocycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045033 | |
| Record name | Minocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 G IN ABOUT 60 ML H2O & ABOUT 70 ML ALC; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES; PRACTICALLY INSOL IN CHLOROFORM & ETHER /HYDROCHLORIDE/, In water, 52,000 mg/l at 25 °C. | |
| Record name | Minocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
BRIGHT YELLOW-ORANGE AMORPHOUS SOLID | |
CAS No. |
10118-90-8 | |
| Record name | Minocycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Minocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10118-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINOCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYY3R43WGO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MINOCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
准备方法
Preparation of Sancycline
Demethyl aureomycin hydrochloride is reduced using rhodium-on-carbon (Rh/C) under hydrogen in methanol at -5–5°C. The reaction is quenched with triethylamine, and the product is isolated via pH adjustment with HCl, yielding sancycline with >90% purity.
Iodination to 7-Iodosancycline
Sancycline is iodinated using N-iodosuccinimide (NIS) in a strong acid (e.g., H₂SO₄) at -10–0°C. Low temperatures prevent diiodination byproducts (e.g., 7,9-diiodosancycline), achieving a selectivity of 95% for the monoiodinated product.
Palladium-Mediated Cross-Coupling
7-Iodosancycline reacts with dimethylaminotrimethyltin in DMA or NMP under Pd(PPh₃)₄ catalysis. The tin reagent transfers the dimethylamino group to position 7, followed by acidic workup (HCl) and crystallization to isolate this compound hydrochloride. This method achieves a final yield of 82% and limits epimer content to <0.5%.
Diazotization and Reduction of 9-Aminothis compound
ChemicalBook describes a diazotization-based approach starting from 9-aminothis compound (a tigecycline metabolite). The amino group at position 9 is diazotized using isobutyl nitrite in N,N-dimethylformamide (DMF) at 70°C. Subsequent hydrogenation with Pd/C removes the diazo group while reducing nitro intermediates, yielding this compound with 85% efficiency.
Reaction Conditions :
-
Temperature: 70°C
-
Catalyst: 10% Pd/C
-
Solvent: DMF
-
Yield: 85%
Comparative Analysis of Synthetic Methods
-
Industrial Scalability : The iodination route is preferred for large-scale production due to its high selectivity and compatibility with continuous flow systems.
-
Cost Considerations : Palladium catalysts contribute significantly to expenses, but solvent recycling in method offsets costs.
Mechanistic Insights and Kinetics
This compound synthesis often follows pseudo-first-order kinetics, as demonstrated in studies using hydroxypropylmethyl cellulose (HPMC)-based matrices. The Korsmeyer-Peppas model () accurately describes drug release from formulations, with , indicating diffusion-erosion mechanisms. For synthetic steps, zero-order kinetics are observed in hydrodehydroxylation, where the reaction rate is independent of reactant concentration.
Challenges and Optimization Strategies
-
Epimerization Control : The C4 dimethylamino group is prone to epimerization under acidic conditions. Using low temperatures (-5–5°C) and non-polar solvents (e.g., ethyl acetate) mitigates this issue.
-
Byproduct Formation : Diazotization methods may generate nitroso intermediates, requiring careful pH control during workup.
化学反应分析
反应类型: 米诺环素会发生多种化学反应,包括:
氧化: 米诺环素可以被氧化形成不同的衍生物。
还原: 还原反应可以改变米诺环素分子上的官能团。
取代: 取代反应可以在四环素环结构的各个位置发生.
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 取代反应通常涉及卤化剂,如碘或溴.
科学研究应用
米诺环素在科学研究中有广泛的应用:
化学: 它被用作研究四环素类抗生素合成和反应的模型化合物。
生物学: 米诺环素用于研究细菌耐药机制以及抗生素对细菌细胞的影响。
工业: 米诺环素用于制药行业生产各种抗生素制剂.
作用机制
米诺环素通过抑制细菌的生长和繁殖起作用。 它通过与 30S 核糖体亚基结合,抑制氨酰-tRNA 的连接,干扰细菌细胞内的蛋白质合成过程 . 这阻止了细菌增殖和引起感染 .
相似化合物的比较
Key Pharmacological Features:
- Lipophilicity: Minocycline is 3–5 times more lipophilic than other tetracyclines (e.g., tetracycline, doxycycline), enabling superior blood-brain barrier (BBB) penetration .
- Antioxidant Activity: Its phenol ring structure mimics α-tocopherol (vitamin E), scavenging reactive oxygen species (ROS) and peroxynitrite with 96.1% efficacy, surpassing ascorbic acid (84.2%) .
- Neuroprotection: this compound inhibits microglial activation, reduces neuronal apoptosis, and mitigates mitochondrial dysfunction in models of stroke, epilepsy, and Parkinson’s disease .
- Anti-Angiogenesis: In rabbit corneal models, this compound reduced tumor-induced angiogenesis by factors of 4.5 (7 days), 4.4 (14 days), and 2.9 (21 days), comparable to heparin-cortisone combinations .
Comparison with Similar Compounds
This compound’s unique profile is best contextualized by comparing it to structurally or functionally related compounds.
Table 1: Comparison with Other Tetracyclines
| Property | This compound | Doxycycline | Tetracycline | Omadacycline |
|---|---|---|---|---|
| Lipophilicity | High (3–5× higher) | Moderate | Low | Moderate-High |
| BBB Penetration | Excellent | Limited | Negligible | Limited |
| Antioxidant Activity | 96.1% (ROS scavenging) | 72.3% | 65.8% | Not reported |
| Anti-Inflammatory | Strong (microglial inhibition) | Moderate | Weak | Moderate |
| Half-Life (hours) | 11–23 | 18–22 | 6–10 | 16–18 |
| Clinical Use | Acne, neuroprotection | Infections, malaria | Broad infections | ABSSSI, CABP |
Table 2: Comparison with Non-Tetracycline Compounds
| Property | This compound | Vitamin E | Tigecycline | Naltrexone |
|---|---|---|---|---|
| Primary Mechanism | ROS scavenging, MMP inhibition | Lipid peroxidation inhibition | Protein synthesis inhibition | Glial cell modulation |
| Neuroprotection | Yes (via microglial suppression) | Limited | No | Yes (indirect) |
| Anti-Angiogenic | Yes (4.5× reduction) | No | No | No |
| BBB Penetration | High | Low | Low | Moderate |
| Clinical Applications | CNS diseases, acne | Antioxidant therapy | Intrahospital infections | Chronic pain, addiction |
Key Findings:
Structural Derivatives: Omadacycline, a this compound-derived aminomethylcycline, replaces the glycylamido group with an alkylaminomethyl group, enhancing stability against tetracycline resistance mechanisms. However, it lacks this compound’s neuroprotective and antioxidant properties .
Antioxidant Capacity: this compound’s ROS scavenging ratio (96.1%) exceeds tetracycline (65.8%), doxycycline (72.3%), and ascorbic acid (84.2%) . Its phenol ring enables direct radical neutralization, akin to vitamin E .
Neuroprotective Edge: Unlike doxycycline or tetracycline, this compound suppresses microglial activation and mitochondrial apoptosis pathways. In rat models, it reduced hippocampal neuron loss by 41.7% post-seizure .
Pharmacokinetics: this compound’s lipophilicity and BBB penetration are unmatched among tetracyclines, making it optimal for CNS conditions like stroke and Parkinson’s disease .
生物活性
Minocycline is a second-generation tetracycline antibiotic that has been widely used for over three decades. Originally developed for its antibacterial properties, this compound has gained attention for its diverse biological activities beyond mere antimicrobial effects. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.
Antimicrobial Activity
Mechanism of Action:
this compound exerts its antibacterial effects primarily by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thus blocking peptide elongation during translation. This action is effective against a broad spectrum of gram-positive and gram-negative bacteria.
Efficacy Against Pathogens:
Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens, including resistant strains. For instance, a study highlighted this compound's effectiveness against Enterobacterales in the gut, showing bactericidal activity even at higher concentrations in complex media like simulated intestinal contents (SICs) compared to Mueller-Hinton broth (MHB) .
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (μg/mL) in MHB | MIC (μg/mL) in SIC |
|---|---|---|
| ATCC25922 | 0.4 | Higher than 0.4 |
| 2S1F2 | 8.1 | Higher than 8.1 |
Non-Antibiotic Properties
This compound's biological activity extends beyond its role as an antibiotic. It possesses anti-inflammatory and neuroprotective properties that have been investigated in various conditions.
Anti-Inflammatory Effects
This compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β in microglial cells, suggesting potential applications in neuroinflammatory diseases . Its ability to modulate immune responses makes it a candidate for treating conditions like multiple sclerosis and Alzheimer's disease.
Neuroprotective Effects
In preclinical models, this compound has demonstrated neuroprotective effects by reducing microglial activation and preventing neuronal death following ischemic events. For example, studies have shown that this compound treatment can decrease infarct size and improve neuronal survival post-ischemia .
Clinical Applications
This compound has been evaluated for various clinical conditions beyond infections:
1. Treatment-Resistant Depression:
A clinical trial assessed this compound's efficacy as an adjunct treatment for patients with major depressive disorder (MDD) who did not respond to standard antidepressants. While results did not show significant improvement compared to placebo overall, stratified analyses indicated some benefits in patients with elevated inflammatory markers .
2. Pediatric Use:
this compound has been deemed safe for use in pediatric populations, with a low incidence of adverse effects reported in studies involving children with mycoplasma pneumonia .
Case Study: this compound in Mycoplasma Pneumonia
In a cohort study involving children with macrolide-unresponsive Mycoplasma pneumoniae pneumonia (MUMPP), this compound treatment resulted in rapid defervescence within one day for most patients, highlighting its efficacy when administered early .
常见问题
Q. What are the primary mechanistic pathways through which minocycline exerts neuroprotective effects in preclinical models?
this compound’s neuroprotection involves anti-inflammatory (e.g., IL-6/STAT3 pathway suppression ), anti-apoptotic (caspase-3 inhibition ), and antioxidant mechanisms (e.g., reducing hippocampal oxidative stress ). Methodologically, isolate pathways using in vitro models (e.g., siRNA knockdown of IL-6 receptors) paired with in vivo behavioral assays (Morris water maze ). Validate via Western blot, ELISA, or RNA-seq to quantify pathway-specific biomarkers.
Q. How should researchers select appropriate animal models to study this compound’s anti-inflammatory effects in neurodegenerative diseases?
Prioritize models with well-characterized neuroinflammatory components (e.g., LPS-induced cognitive impairment in rodents , R6/2 Huntington’s disease mice ). Control for age, sex, and genetic background, as this compound’s efficacy varies with dosing and disease stage . Include placebo groups and monitor toxicity (e.g., weight loss at high doses ).
Q. What are the critical parameters for assessing this compound’s efficacy in in vitro vs. in vivo studies?
In vitro: Measure cytokine secretion (e.g., IL-6, TNF-α ), microglial activation (Iba1 staining), and cell migration/invasion (Transwell assays ). In vivo: Use behavioral tests (e.g., Rotarod for motor function ), histopathology (e.g., hippocampal neurogenesis ), and pharmacokinetic profiling (brain/plasma concentration ratios ). Ensure consistency in administration routes (intraperitoneal vs. oral) and dosing schedules.
Q. How can researchers mitigate confounding factors when translating this compound’s preclinical results to clinical trials?
Address interspecies pharmacokinetic differences by matching human-equivalent doses using body surface area normalization . Control for comorbidities in patient cohorts (e.g., infection status in Alzheimer’s trials ). Use adaptive trial designs to adjust dosing based on interim safety analyses .
Advanced Research Questions
Q. How can contradictory results in this compound clinical trials (e.g., Alzheimer’s disease ) be resolved methodologically?
Conduct meta-analyses to reconcile discrepancies (see Supplementary Table 3 in ). Stratify outcomes by disease stage, dosing regimen, and biomarkers (e.g., CSF inflammatory markers). Perform post hoc sensitivity analyses to identify subgroups benefiting from this compound .
Q. What experimental strategies optimize this compound dosing to balance efficacy and toxicity in chronic models?
Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to establish dose-response curves . For example, in R6/2 mice, intraperitoneal 5 mg/kg/day improved survival without toxicity, whereas oral 10 mg/mL caused adverse effects . Monitor plasma trough levels and adjust doses based on hepatic enzyme activity (this compound is metabolized by CYP450).
Q. How can researchers distinguish this compound’s direct neurogenic effects from its anti-inflammatory actions in aged models?
Employ lineage-tracing techniques (e.g., Nestin-GFP reporters) to track hippocampal neurogenesis . Combine this compound with selective microglial inhibitors (e.g., PLX3397) to isolate neurogenic mechanisms. Use transcriptomic profiling (scRNA-seq) to identify inflammation-independent pathways (e.g., MMP inhibition ).
Q. What statistical approaches are critical for analyzing this compound’s effects in studies with small sample sizes?
Use mixed-effects models to account for repeated measures (e.g., longitudinal cognitive testing ). Apply false discovery rate (FDR) correction for high-dimensional data (e.g., cytokine panels ). For pilot studies, compute power analyses a priori (e.g., 80% power for a 1.4-point decline in pain scales ).
Q. How can this compound’s pleiotropic effects be leveraged in combinatorial therapies for multifactorial diseases?
Design factorial trials testing this compound with agents targeting complementary pathways (e.g., memantine for glutamate regulation ). Use in silico network pharmacology to predict synergistic targets (e.g., IL-6 and NMDA receptor crosstalk ). Validate via isobolographic analysis of dose-response matrices.
Methodological Guidelines
- Data Reproducibility : Report detailed experimental protocols (e.g., this compound preparation, LPS injection timing ) to enable replication .
- Ethical Considerations : Justify high-dose regimens with preliminary toxicity data .
- Literature Review : Critically appraise prior studies using PRISMA frameworks to identify gaps (e.g., sex-specific responses).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
